What are the chemical properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine?
What are the chemical properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine?
An In-depth Technical Guide to the Chemical Properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold
2-chloro-3-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates both a reactive 2-chloropyridine moiety and a π-excessive pyrrole ring. This unique combination of electronic properties makes it a valuable building block for the synthesis of more complex molecular architectures.[1][2] The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, highlighting the importance of its derivatives in pharmaceutical development.[3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 2-chloro-3-(1H-pyrrol-1-yl)pyridine, offering field-proven insights for its application in research and drug discovery.
Molecular Profile and Physicochemical Data
The fundamental properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine are summarized below. This data is essential for its proper handling, storage, and application in quantitative experimental setups.
| Property | Value | Reference |
| CAS Number | 70291-26-8 | [5][6][7][8] |
| Molecular Formula | C₉H₇ClN₂ | [5][6] |
| Molecular Weight | 178.62 g/mol | [5][6][8] |
| Physical Form | Solid | [5] |
| Storage | Sealed in dry, 2-8°C or Ambient | [5][6] |
| InChI Key | YPHURMQZAOERMW-UHFFFAOYSA-N | [5] |
Spectroscopic Signature
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to seven aromatic protons. The pyridine ring protons would appear as distinct multiplets in the δ 7.0-8.5 ppm region. The pyrrole protons would likely appear as two sets of multiplets, corresponding to the α- and β-protons, in the δ 6.0-7.5 ppm range. |
| ¹³C NMR | Nine distinct signals for the carbon atoms. The carbon attached to the chlorine atom (C2 of the pyridine ring) would be significantly influenced by the halogen's electronegativity. Aromatic carbons would typically appear in the δ 110-150 ppm region. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be expected at m/z 178.6, with a characteristic isotopic pattern [M+2]⁺ at approximately one-third the intensity, confirming the presence of a single chlorine atom. |
| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching of the aromatic rings, C-N stretching, and a distinct C-Cl stretching vibration.[2][10] |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-chloro-3-(1H-pyrrol-1-yl)pyridine is dominated by the electrophilic nature of the 2-chloropyridine ring, which facilitates two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position of the pyridine ring is an effective leaving group, activated by the electron-withdrawing nature of the ring nitrogen. This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr).[11][12] This reaction pathway is a powerful tool for introducing a wide variety of functional groups, such as amines, alkoxides, and thiolates, at the 2-position.
The mechanism is analogous to nucleophilic acyl substitution, proceeding through a Meisenheimer-like intermediate where the aromaticity of the pyridine ring is temporarily disrupted.[11]
Caption: Generalized SₙAr mechanism on the 2-chloropyridine core.
This reactivity is foundational for diversifying the core structure, enabling the synthesis of compound libraries for screening purposes. The presence of the pyrrole group at the C3 position can electronically influence the rate and regioselectivity of this substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in 2-chloro-3-(1H-pyrrol-1-yl)pyridine is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[10] It allows for the introduction of a wide range of alkyl, alkenyl, and aryl substituents at the C2 position, making it indispensable for drug development.[13][14]
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Purpose | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | [10][13][15] |
| Ligand | PPh₃, SPhos, RuPhos | Stabilizes the Pd center and modulates reactivity | [13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species | [10][13] |
| Boron Reagent | Arylboronic acid, Alkyl pinacol boronic ester | Source of the new carbon substituent | [13][14] |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction | [10][13] |
The ability to perform selective and serial Suzuki-Miyaura reactions on polychlorinated pyridines further underscores the synthetic power of this methodology, allowing for the construction of highly functionalized pyridine cores.[14]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura cross-coupling of 2-chloro-3-(1H-pyrrol-1-yl)pyridine with an arylboronic acid. It is based on established methodologies for similar substrates.[10][13]
Objective: To synthesize 2-aryl-3-(1H-pyrrol-1-yl)pyridine.
Materials:
-
2-chloro-3-(1H-pyrrol-1-yl)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-3-(1H-pyrrol-1-yl)pyridine, the arylboronic acid, and K₃PO₄.
-
Evacuation and Backfilling: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas. Immediately add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-3-(1H-pyrrol-1-yl)pyridine.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy and Mass Spectrometry.
Applications and Significance in Drug Discovery
Heterocyclic compounds are the cornerstone of modern medicinal chemistry.[1][16] 2-chloro-3-(1H-pyrrol-1-yl)pyridine serves as a key intermediate for accessing novel chemical entities with potential therapeutic value.
-
Scaffold for Kinase Inhibitors: The pyrrolopyridine core is a known scaffold in the design of various kinase inhibitors, which are crucial in oncology and inflammation research.[1]
-
Versatile Building Block: The dual reactivity allows for sequential or orthogonal functionalization. For instance, the chlorine can be displaced via a Suzuki coupling, followed by an electrophilic substitution on the pyrrole ring, leading to highly decorated and complex molecules.
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring in drug design, offering improved solubility and metabolic properties.[4]
Safety Profile
As with any laboratory chemical, proper handling is essential. The following safety information is derived from supplier safety data sheets.
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Safety Data Sheet (SDS) before handling this compound.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
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Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
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MDPI. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2969. Available from: [Link]
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PubChem. (n.d.). 2-Chloropyrrole. Retrieved from [Link]
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ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
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ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]
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ResearchGate. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Retrieved from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
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Hossain, M. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Available from: [Link]
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Semantic Scholar. (2009). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Retrieved from [Link]
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Hodgson, D. M., & Brice, L. T. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 50(31), 4443-4445. Available from: [Link]
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. Available from: [Link]
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Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012–5015. Available from: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]
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PubMed. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Retrieved from [Link]
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